molecular formula C24H26FN3O3 B2764625 (4-((2,5-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326936-29-1

(4-((2,5-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2764625
CAS RN: 1326936-29-1
M. Wt: 423.488
InChI Key: FIVQZTNIWACWCO-UHFFFAOYSA-N
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Description

(4-((2,5-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel bioactive heterocycles, such as "(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone," highlights the ongoing research in creating compounds with potential therapeutic applications. These compounds are characterized through methods like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies to understand their molecular structure and stability, which are crucial for their application in medicinal chemistry (S. Benaka Prasad et al., 2018).

Antitumor and Antiproliferative Activities

  • The structural characterization and antitumor activity studies of compounds such as "3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone" indicate a direct application of synthesized heterocycles in evaluating their potential against various cancer cell lines. These studies help in identifying compounds that could serve as leads for the development of new anticancer drugs (Zhi-hua Tang & W. Fu, 2018).

Antioxidant Properties

  • Research into the synthesis and antioxidant properties of quinazolin derivatives demonstrates the potential for these compounds in oxidative stress-related therapeutic applications. Compounds showing significant scavenging capacity against radicals such as DPPH and Nitric oxide (NO) suggest their potential as effective antioxidants, which is crucial for preventing or treating diseases caused by oxidative damage (Khalida F. Al-azawi, 2016).

Synthesis Methodologies

  • The development of practical and scalable synthetic routes for compounds like "(−)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate" showcases the importance of efficient synthesis processes in the pharmaceutical industry. Such methodologies enable the large-scale production of bioactive compounds for further research and potential therapeutic use (S. Yoshida et al., 2014).

properties

IUPAC Name

[4-[(2,5-dimethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c1-30-18-7-9-22(31-2)16(12-18)14-27-23-19-13-17(25)6-8-21(19)26-15-20(23)24(29)28-10-4-3-5-11-28/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVQZTNIWACWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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